molecular formula C25H38S2 B2750532 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 365547-20-2

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene

Cat. No. B2750532
CAS RN: 365547-20-2
M. Wt: 402.7
InChI Key: NUCIQEWGTLOQTR-UHFFFAOYSA-N
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Description

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a type of dithiophene, which is a class of organic compounds that are widely used in the field of organic electronics . It is a large and rigid planar conjugated structure, making it a suitable building block for high-performance small molecule-based photovoltaic devices .


Synthesis Analysis

The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene involves polymerization . Chang et al. reported the polymerization of this compound with 4,7-dibromo-2,1,3-benzothiadiazole for organic solar cells .


Molecular Structure Analysis

The molecular structure of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is characterized by a large and rigid planar conjugated structure . This structure is beneficial for its use in organic electronic applications.


Chemical Reactions Analysis

The chemical reactions involving 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene are primarily related to its polymerization . The polymerization process is crucial for its application in organic solar cells.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene in organic solar cells involves the generation of an electric current when light is absorbed . The absorbed light excites electrons to a higher energy state, and these electrons then move through the material, generating an electric current.

Future Directions

Future research on 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene may focus on further optimizing its properties for use in organic solar cells . This could involve tuning its sulfide oxidation or exploring other modifications to its structure .

properties

IUPAC Name

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38S2/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCIQEWGTLOQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4H-Cyclopenta[2,1-b;3,4-b′]dithiophene (1.5 g, 0.00843 mol) was dissolved in DMSO (50 mL). After the solution was purged with nitrogen, and grounded KOH (1.89 g, 0.0337 mol), sodium iodide (50 mg), and 2-ethylhexyl bromide (3.25 g, 0.0169 mol) were sequentially added. The reaction mixture was stirred overnight under nitrogen (c.a. 16 hours). Water was added and the reaction was extracted with t-butylmethyl ether. The organic layer was collected, dried over magnesium sulfate, and concentrated. The residue was purified by chromatography using hexanes as eluent. Fractions containing pure 4,4-Bis-(2-ethyl-hexyl)-4H-cyclopenta[2,1-b;3,4-b′]dithiophene product were combined and concentrated. The product was obtained as a colorless oil after drying under vacuum. Yield: 2.68 g (79%). 1H NMR (CDCl3, 250 MHz): 7.13 (m, 2H), 6.94 (m, 2H), 1.88 (m, 4H), 0.94 (m, 16H), 0.78 (t, 6.4 Hz, 6H), 0.61 (t, 7.3 Hz, 6H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
3.25 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Q & A

Q1: What is the molecular formula and weight of PCPDT?

A1: While the provided research focuses on PCPDT-based polymers and not the monomer itself, its molecular formula is C27H40S2 and its molecular weight is 428.72 g/mol.

Q2: What are the key spectroscopic features of PCPDT?

A2: PCPDT exhibits a characteristic absorption band in the visible region, typically between 500-800 nm, attributed to π-π* transitions. Raman spectroscopy reveals vibrational modes associated with the conjugated backbone, providing insights into molecular ordering and crystallinity.

Q3: How does the presence of PCBM affect the photodegradation of PCPDT?

A3: Research indicates that [, ]-phenyl-C61-butyric acid methyl ester (PCBM) can exhibit both stabilizing and destabilizing effects on the photo-oxidation of PCPDT, depending on factors like polymer:PCBM ratio and blend morphology.

Q4: How does the choice of solvent and additives influence the performance and morphology of PCPDT:PCBM blends in OPV devices?

A4: Solvent additives like 1,8-octanedithiol (ODT) play a crucial role in controlling PCPDT crystallization and the nanoscale phase separation in PCPDT:PCBM blends, ultimately impacting charge transport and device efficiency. High boiling point solvents like 1,3,5-trichlorobenzene can promote PCPDT crystallization, leading to improved charge transport.

Q5: How does the molecular weight of PEG-PLGA polymers impact the properties of PCPDT nanoparticles in aqueous media?

A5: Lower molecular weight PEG-PLGA polymers (e.g., PEG2kDa-PLGA4kDa) yield smaller PCPDT nanoparticles with reduced cytotoxicity, making them more suitable for biological applications.

Q6: How does PCPDT compare to other donor materials in terms of OPV device efficiency?

A6: PCPDT-based OPV devices have achieved efficiencies exceeding 3%, with some studies reporting up to 6.6% efficiency upon morphology optimization and device engineering.

Q7: What factors limit the open-circuit voltage (Voc) and fill factor (FF) in PCPDT-based OPV devices?

A7: Recombination processes, particularly the formation of low-energy triplet excitons on the PCPDT donor polymer, can limit Voc and FF. Additionally, the morphology and interfacial properties of the PCPDT:acceptor blend significantly influence charge extraction and overall device performance.

Q8: How can the performance of PCPDT-based OPV devices be improved?

A8: Several strategies can enhance PCPDT-based OPV performance:

  • Morphology Control: Utilizing solvent additives (e.g., ODT) and optimizing processing conditions to achieve favorable nanoscale phase separation and improve charge transport.
  • Interfacial Engineering: Modifying the interface between PCPDT and the acceptor material to enhance exciton dissociation and charge extraction.
  • Tandem Cell Architectures: Combining PCPDT with other materials in multi-junction devices to broaden the absorption spectrum and enhance light harvesting.

Q9: How does PCPDT perform in hybrid solar cells that incorporate quantum dots (QDs)?

A9: PCPDT has been successfully used in hybrid solar cells with CdSe QDs, achieving efficiencies over 3%. The broad absorption range of PCPDT complements the QD absorption, enhancing light harvesting.

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